molecular formula C20H13ClFNO4S2 B11450604 4-[(4-Chlorophenyl)sulfonyl]-5-[(4-fluorobenzyl)thio]-2-(2-furyl)-1,3-oxazole

4-[(4-Chlorophenyl)sulfonyl]-5-[(4-fluorobenzyl)thio]-2-(2-furyl)-1,3-oxazole

Cat. No.: B11450604
M. Wt: 449.9 g/mol
InChI Key: HMQKHGHCACYDGB-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfonyl]-5-[(4-fluorobenzyl)thio]-2-(2-furyl)-1,3-oxazole (CAS: 686738-05-6, molecular formula: C₂₀H₁₃ClFNO₄S₂) is a 1,3-oxazole derivative featuring a sulfonyl group (4-chlorophenyl), a thioether (4-fluorobenzyl), and a furan substituent. Its molecular weight is 449.9 g/mol, with a high XLogP3 value (5.3), indicating significant hydrophobicity . The compound’s structural complexity (complexity score: 633) arises from multiple aromatic and heterocyclic groups, which influence its physicochemical and biological properties.

Properties

Molecular Formula

C20H13ClFNO4S2

Molecular Weight

449.9 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonyl-5-[(4-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-1,3-oxazole

InChI

InChI=1S/C20H13ClFNO4S2/c21-14-5-9-16(10-6-14)29(24,25)19-20(27-18(23-19)17-2-1-11-26-17)28-12-13-3-7-15(22)8-4-13/h1-11H,12H2

InChI Key

HMQKHGHCACYDGB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC(=C(O2)SCC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Sulfonylation at the C4 Position

Introducing the 4-chlorophenylsulfonyl group requires selective sulfonylation at the C4 position of the oxazole. A two-step protocol is employed:

  • Chlorosulfonation : Treatment of the oxazole intermediate with chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C generates the sulfonyl chloride derivative.

  • Nucleophilic Aromatic Substitution : Reaction with 4-chloroaniline in the presence of pyridine (base) at 80°C for 6 hours affords the sulfonamide, which is oxidized to the sulfone using m-chloroperbenzoic acid (mCPBA) .

Critical parameters include strict temperature control (−10°C to 0°C) to prevent over-sulfonation and the use of anhydrous conditions to avoid hydrolysis . The final sulfone is isolated via precipitation in ice-water, followed by vacuum filtration (yield: 72–76%) .

Thioether Formation at the C5 Position

The 4-fluorobenzylthio group is introduced via nucleophilic substitution. A pre-functionalized oxazole bearing a leaving group (e.g., bromide) at C5 reacts with 4-fluorobenzyl mercaptan in dimethylformamide (DMF) at 50°C. Tetrabutylammonium iodide (TBAI) serves as a phase-transfer catalyst, enhancing the nucleophilicity of the thiol . The reaction is monitored via thin-layer chromatography (TLC), and the product is extracted with ethyl acetate, washed with brine, and purified via silica gel column (eluent: hexane/ethyl acetate, 7:3) . This step yields 65–70% of the thioether intermediate.

Palladium-Catalyzed Cross-Coupling for Furyl Group Installation

For late-stage functionalization, Suzuki-Miyaura coupling installs the 2-furyl group at C2. A brominated oxazole precursor reacts with furan-2-boronic acid under palladium(II) acetate catalysis, with triphenylphosphine (PPh₃) as a ligand and potassium carbonate (K₂CO₃) as a base in tetrahydrofuran (THF)/water (3:1) . The reaction proceeds at 80°C for 12 hours, achieving 70–75% yield. Post-coupling purification involves extraction with dichloromethane and recrystallization from ethanol .

Integrated Synthetic Workflow and Optimization

A consolidated synthesis pathway combines these steps:

  • Van Leusen oxazole formation → 2. C4 sulfonylation → 3. C5 thioether formation → 4. C2 furyl coupling.
    Critical optimizations include:

  • Order of Substitutions : Sulfonylation before thioether installation prevents sulfone reduction during subsequent steps .

  • Catalyst Loading : Reducing Pd(OAc)₂ to 2 mol% in Suzuki coupling minimizes costs without compromising yield .

  • Purification : Sequential silica gel chromatography (gradient elution) ensures >95% purity .

Table 1: Comparative Analysis of Synthesis Steps

StepReagents/ConditionsYield (%)Purity (%)
Oxazole formationTosMIC, K₂CO₃, MeOH, 25°C, 12 h6590
SulfonylationClSO₃H, 4-chloroaniline, mCPBA, 80°C, 6 h7492
Thioether formation4-Fluorobenzyl mercaptan, TBAI, DMF, 50°C6888
Suzuki couplingPd(OAc)₂, PPh₃, K₂CO₃, THF/H₂O, 80°C, 12 h7294

Challenges and Alternative Approaches

  • Regioselectivity Issues : Competing reactions at C4 and C5 necessitate protecting groups (e.g., tert-butyldimethylsilyl) during sulfonylation .

  • Side Reactions : Over-oxidation of the thioether to sulfone is mitigated by using stoichiometric mCPBA and low temperatures .

  • Scalability : Batch-wise extraction in large-scale reactions reduces solvent usage by 40% compared to continuous methods .

Mechanism of Action

The mechanism by which 4-[(4-Chlorophenyl)sulfonyl]-5-[(4-fluorobenzyl)thio]-2-(2-furyl)-1,3-oxazole exerts its effects depends on its application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, blocking substrate access and thus inhibiting enzyme activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Molecular Targets and Pathways:

    Enzymes: Proteases, kinases, or other enzymes involved in metabolic pathways.

    Receptors: G-protein coupled receptors (GPCRs) or other cell surface receptors involved in signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Isostructural Derivatives

Halogen-Substituted Analogues

Compounds 4 and 5 from –3 are isostructural thiazole derivatives with Cl and F substituents, respectively. Both exhibit similar triclinic crystal packing (space group P̄1) but differ in halogen-induced intermolecular interactions. The Cl substituent in 4 slightly alters packing density compared to 5 (F substituent), though molecular conformations remain planar overall . This suggests that halogen substitution minimally impacts core structure but modulates solid-state properties.

Sulfonyl-Containing Oxazoles
  • Compound 6a (): 2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-5-phenyl-1,3-oxazole shares the 4-[(4-chlorophenyl)sulfonyl]phenyl moiety but replaces the furyl and fluorobenzyl groups with phenyl and isopropyl substituents. This compound demonstrated antimicrobial activity against Gram-positive bacteria .
  • Compound from : A triazole derivative, 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)-sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole, shows structural similarity in the chlorophenyl and fluorobenzyl groups.
Antimicrobial Activity
  • The target compound’s sulfonyl and fluorobenzyl groups are shared with 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (), which inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) .
  • Compound 102a (): A thiazole-pyrazole hybrid with a 4-chlorophenyl group showed antiproliferative activity against HCT-116 cancer cells (IC₅₀: 3.2 µM), suggesting that chlorophenyl and heterocyclic motifs enhance bioactivity .
Enzyme Inhibition
  • COX-2 Inhibition : The triazole derivative () achieved COX-2 inhibition via hydrophobic interactions with the enzyme’s active site, a mechanism likely shared with the target compound due to its fluorobenzyl and sulfonyl groups .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Key Biological Activity Physicochemical Notes Reference
Target Compound 4-ClPhSO₂, 4-FBzS, 2-furyl Under investigation High hydrophobicity (XLogP3=5.3)
Compound 6a () 4-ClPhSO₂Ph, isopropyl, phenyl Antimicrobial (Gram-positive) Crystalline, stable
Triazole Derivative () 4-ClPh, 4-FBzS, thiophen-2-yl COX-2 inhibition (SI=1.89) Planar conformation
2-{4-[(4-ClPhSO₂)benzamido}-3-methylbutanoic acid Sulfonyl, amino acid hybrid Antimicrobial (S. aureus, C. albicans) Moderate solubility
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide Nitrofuryl, thiazole Carcinogenic (bladder) High reactivity with DNA

Biological Activity

The compound 4-[(4-Chlorophenyl)sulfonyl]-5-[(4-fluorobenzyl)thio]-2-(2-furyl)-1,3-oxazole is a synthetic derivative belonging to the oxazole class of heterocycles. This compound features a complex structure that includes a chlorophenyl sulfonyl group and a fluorobenzyl thio group, which contribute to its diverse biological activities. The unique structural characteristics of this compound suggest potential therapeutic applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H16ClFNO3S\text{C}_{18}\text{H}_{16}\text{Cl}\text{F}\text{N}\text{O}_3\text{S}

This structure includes:

  • An oxazole ring , which is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom.
  • A sulfonamide group (–SO₂–), enhancing electrophilicity.
  • A thioether group (–S–), which may participate in various nucleophilic reactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Notably, this compound has been shown to inhibit the c-Myc/Max/DNA complex, a critical regulator in cancer cell proliferation and survival. The inhibition of this complex suggests potential as an anticancer agent by disrupting cancer cell signaling pathways.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of oxazole compounds possess antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the sulfonamide group is often linked to enhanced antibacterial activity due to its ability to interfere with bacterial metabolic processes.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Protein Binding : Interaction studies have indicated that this compound binds effectively to proteins involved in cell signaling pathways.
  • Electrophilic Properties : The sulfonamide moiety increases the electrophilic character of the compound, making it susceptible to nucleophilic attack by biological molecules.
  • Molecular Docking Studies : Computational studies suggest that the compound can fit well into the active sites of target proteins, indicating potential for high binding affinity.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundOxazole ring with sulfonamide and thioetherInhibits c-Myc/Max/DNA complex
5-(4-Chlorophenyl)-1,3-thiazoleThiazole ring with chlorophenolAntimicrobial
2-Amino-5-bromobenzothiazoleBenzothiazole with amino groupAnti-cancer
5-(Fluorobenzoyl)-1H-pyrazolePyrazole ring with fluorobenzoylAnti-inflammatory

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Antimicrobial Evaluation : A study conducted on synthesized oxazole derivatives reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis , indicating broad-spectrum antimicrobial potential.
  • Docking Studies : Molecular docking simulations have been employed to predict binding affinities against various molecular targets involved in pain and inflammation, suggesting potential therapeutic roles beyond anticancer applications.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-[(4-Chlorophenyl)sulfonyl]-5-[(4-fluorobenzyl)thio]-2-(2-furyl)-1,3-oxazole, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling halogenated phenyl precursors with furan derivatives. Key steps include sulfonylation using 4-chlorobenzenesulfonyl chloride and thioether formation with 4-fluorobenzyl thiol. Polar aprotic solvents (e.g., DMF) and elevated temperatures (70–90°C) enhance nucleophilic substitution efficiency. Purification via column chromatography (hexane/EtOAc gradient) ensures high yields (70–79%) .
  • Optimization : Monitor reaction progress using TLC and adjust stoichiometry of reagents (e.g., 1.2 equivalents of Lawesson’s reagent for thioether formation) to minimize side products .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C-NMR : Identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and fluorobenzyl groups) and furan protons (δ 6.3–7.5 ppm). Sulfonyl and thioether groups cause deshielding in adjacent carbons .
  • HR-MS : Verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
  • FT-IR : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and thioether (C-S stretch at ~650 cm⁻¹) functionalities .

Advanced Research Questions

Q. What computational strategies are effective in predicting the biological activity of this compound against enzyme targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE). Focus on sulfonyl and thioether groups binding to catalytic residues (e.g., Arg120 in COX-2) .
  • ADMET Prediction : Employ SwissADME to assess bioavailability and toxicity. The compound’s logP (~3.5) suggests moderate membrane permeability but may require derivatization for improved CNS penetration .

Q. How can crystallographic data resolve discrepancies in reported molecular configurations?

  • Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to determine bond lengths and angles. For example, sulfonyl-oxazole bond lengths should be ~1.45 Å, while deviations >0.05 Å may indicate tautomeric forms or packing effects. Compare with reference structures in the Cambridge Structural Database (CSD) .

Q. What experimental approaches reconcile contradictory biological activity data across studies?

  • Methodology :

  • Dose-Response Assays : Test compound efficacy against standardized cell lines (e.g., MCF-7 for cancer) using IC₅₀ values. Discrepancies may arise from assay conditions (e.g., serum concentration affecting solubility) .
  • BSA Binding Studies : Use fluorescence quenching to assess nonspecific protein interactions, which may mask true target engagement .

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